molecular formula C8H12O2 B8239810 6-Oxabicyclo[3.2.2]nonan-7-one CAS No. 27873-57-0

6-Oxabicyclo[3.2.2]nonan-7-one

Cat. No.: B8239810
CAS No.: 27873-57-0
M. Wt: 140.18 g/mol
InChI Key: VRKQDFIWZQBJLG-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound with the molecular formula C8H12O2. It is characterized by a unique structure that includes an oxygen atom integrated into a bicyclo[3.2.2]nonane framework.

Scientific Research Applications

6-Oxabicyclo[3.2.2]nonan-7-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.2]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethyl acetate soluble fractions from natural sources such as Magnolia denudata. The structures of the resulting neolignans are elucidated using spectral methods, including 1H-NMR and 13C-NMR spectra .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes. These methods often utilize advanced chromatographic techniques to isolate the compound from complex mixtures. The scalability of these methods ensures a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.2]nonan-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetyl transferase activity, which is crucial in the biosynthesis of platelet-activating factor. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxygen atom within its bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-oxabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8-6-2-1-3-7(10-8)5-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQDFIWZQBJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297937
Record name 6-oxabicyclo[3.2.2]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27873-57-0
Record name NSC119484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.2.2]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.2]nonan-7-one
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Reactant of Route 5
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Reactant of Route 6
6-Oxabicyclo[3.2.2]nonan-7-one

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